molecular formula C17H9Cl2N3OS B2899064 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-75-3

2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2899064
CAS No.: 313405-75-3
M. Wt: 374.24
InChI Key: ITPURNMUNPDJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with dichloro groups and linked to a 4-(4-cyanophenyl)thiazole moiety. This specific molecular architecture is characteristic of a class of compounds studied for their potential in medicinal chemistry and chemical biology research. Thiazole derivatives are recognized in scientific literature for their diverse biological activities and are frequently explored as core scaffolds in the development of novel therapeutic agents . Compounds within this structural class have been investigated for various biochemical applications, including their potential interactions with enzymatic targets and cellular pathways. Researchers utilize such compounds as chemical tools to probe biological mechanisms and structure-activity relationships (SAR). The presence of the electron-withdrawing chloro and cyano substituents on the aromatic rings influences the compound's electronic properties and may enhance its ability to engage in specific molecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS/c18-12-5-6-13(14(19)7-12)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPURNMUNPDJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(4-cyanophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the proliferation of cancer cells by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
2,4-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (Target) Benzamide + 1,3-thiazole 2,4-dichlorophenyl, 4-cyanophenyl Potential DHFR inhibitor (hypothetical) N/A
2,4-Dichloro-N-(2,2,2-trichloro-1-...ethyl)benzamide (Compound 4, ) Benzamide + 1,3,4-thiadiazole Trichloroethyl, phenylamino-thiadiazole DHFR inhibition (ΔG = −9.0 kcal/mol)
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (Compound 16, ) Benzamide + aminoethyl chain 4-Chlorophenoxy, aminoethyl Trypanosoma brucei inhibitor
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Benzamide + 1,3-thiazole 4-Methylphenyl, phenoxy Plant growth modulation (129.23% efficacy)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () Benzamide + 1,3-thiazole Nitro, methoxy, methylphenyl No explicit activity reported

Molecular Docking and Computational Insights

While direct docking data for the target compound are absent, ’s thiadiazole analog provides a benchmark. The target’s 4-cyanophenyl group may improve binding affinity compared to simpler analogs (e.g., ’s 2,4-dichloro-N-(1,3-thiazol-2-yl)-benzamide) by introducing additional hydrophobic or polar interactions .

Biological Activity

2,4-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its biological efficacy and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide group, and a cyanophenyl group. The presence of chlorine atoms in the benzamide ring significantly influences its biological activity. The molecular formula for this compound is C17H12Cl2N3SC_{17}H_{12}Cl_2N_3S, and its IUPAC name is this compound.

Property Value
Molecular FormulaC₁₇H₁₂Cl₂N₃S
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. It has been shown to inhibit various pathogens effectively. For instance, studies have demonstrated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungal pathogens.

In a comparative study of thiazole derivatives, the compound exhibited an IC50 value of approximately 1.61 µg/mL against Staphylococcus epidermidis, showcasing its potential as a strong antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. Its mechanism of action involves the inhibition of specific enzymes and proteins crucial for cancer cell proliferation. For example, it disrupts DNA replication and repair mechanisms, leading to apoptosis in cancer cells. In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines.

A notable study reported that compounds similar to this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against several cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell. This includes binding to active sites on enzymes involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for DNA synthesis and repair.
  • Cell Cycle Disruption : By interfering with cellular signaling pathways, it can induce cell cycle arrest.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against clinical isolates of Staphylococcus aureus, demonstrating a significant reduction in bacterial load upon treatment with varying concentrations of the compound.
  • Anticancer Properties : In a series of experiments on human cancer cell lines (e.g., A431 and HT29), this compound showed potent cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Q & A

Advanced Research Question

  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates for caspases) to determine inhibition type (competitive/non-competitive) and Ki values .
  • Apoptosis Analysis : Use flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF7). Corlate caspase-3 activation (Western blot) with IC₅₀ values from enzyme assays .
  • Cross-Validation : Combine siRNA knockdown of target enzymes with cytotoxicity assays to confirm mechanism specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.